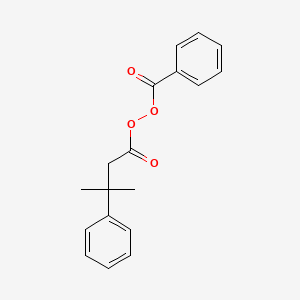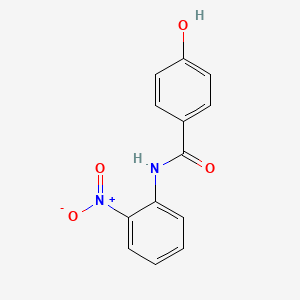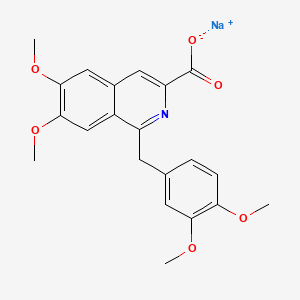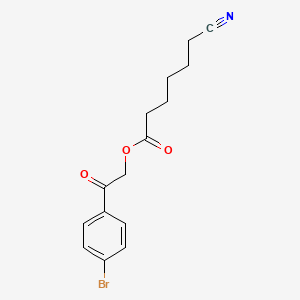![molecular formula C14H4Cl10O B14511635 1,1'-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene] CAS No. 62584-51-4](/img/structure/B14511635.png)
1,1'-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene] is a chemical compound with the molecular formula C14H6Cl10O. It is characterized by its high chlorine content and the presence of an ether linkage between two benzene rings. This compound is known for its stability and resistance to degradation, making it useful in various industrial applications.
Vorbereitungsmethoden
The synthesis of 1,1’-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene] typically involves the chlorination of 1,1’-oxybis[2,3,5,6-tetrachlorobenzene] in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction is usually carried out under controlled conditions to ensure complete chlorination and to avoid the formation of unwanted by-products .
Analyse Chemischer Reaktionen
1,1’-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene] undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium hydroxide.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene] has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other chlorinated aromatic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs that target specific molecular pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene] involves its interaction with various molecular targets. The compound’s high chlorine content allows it to interact with and disrupt cellular processes, leading to its use as a biocide and in other applications where its reactivity is beneficial. The exact molecular pathways involved in its action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
1,1’-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene] can be compared with other similar compounds, such as:
1,1’-Oxybis[2,3,4,6-tetrabromobenzene]: This compound has bromine atoms instead of chlorine, leading to different reactivity and applications.
1,2,4,5-Tetrachloro-3,6-bis(chloromethyl)benzene: This compound has a similar structure but lacks the ether linkage, resulting in different chemical properties.
Pentabromophenyl ether: This compound has a similar structure but with bromine atoms, leading to different uses and reactivity.
These comparisons highlight the unique properties of 1,1’-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene], particularly its stability and high chlorine content, which make it suitable for specific industrial and research applications.
Eigenschaften
CAS-Nummer |
62584-51-4 |
|---|---|
Molekularformel |
C14H4Cl10O |
Molekulargewicht |
542.7 g/mol |
IUPAC-Name |
1,2,4,5-tetrachloro-3-(chloromethyl)-6-[2,3,5,6-tetrachloro-4-(chloromethyl)phenoxy]benzene |
InChI |
InChI=1S/C14H4Cl10O/c15-1-3-5(17)9(21)13(10(22)6(3)18)25-14-11(23)7(19)4(2-16)8(20)12(14)24/h1-2H2 |
InChI-Schlüssel |
RPROVPOIFSZTGT-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)CCl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14511558.png)

![1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14511568.png)
![2,2'-[(2,4-Dimethoxyphenyl)methylene]diphenol](/img/structure/B14511585.png)



![Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid](/img/structure/B14511619.png)



![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14511634.png)

